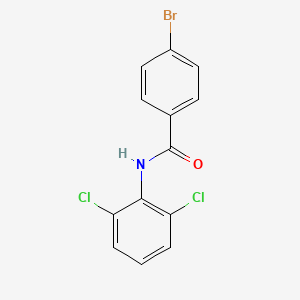

4-bromo-N-(2,6-dichlorophenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-(2,6-dichlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrCl2NO/c14-9-6-4-8(5-7-9)13(18)17-12-10(15)2-1-3-11(12)16/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVQKMDMFKXZNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801281586 | |

| Record name | 4-Bromo-N-(2,6-dichlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801281586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282091-65-0 | |

| Record name | 4-Bromo-N-(2,6-dichlorophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282091-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-(2,6-dichlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801281586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Innovations

Literature Review of Synthetic Approaches to Halogenated Benzamides

Halogenated benzamides are a significant class of organic compounds, with their synthesis being a focal point of extensive research due to their utility as intermediates in the pharmaceutical and agrochemical industries. The construction of these molecules hinges on two primary chemical transformations: the formation of the amide bond and the introduction of halogen substituents onto the aromatic rings.

The synthesis of amides is a cornerstone of organic chemistry, with several classical methods being widely employed. The most common and direct approach involves the reaction of a carboxylic acid derivative, typically an acyl chloride, with an amine. masterorganicchemistry.com This reaction, a form of nucleophilic acyl substitution, is highly efficient. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses to form the amide bond, eliminating hydrogen chloride. algoreducation.com This method is often referred to as the Schotten-Baumann reaction, particularly when conducted in a two-phase system of water and an organic solvent with a base to neutralize the HCl byproduct.

Another prevalent strategy is the direct condensation of a carboxylic acid and an amine. This reaction is thermodynamically less favorable as it involves the elimination of a water molecule and requires harsh conditions like high temperatures, a process known as pyrolysis. masterorganicchemistry.com To circumvent these severe conditions, coupling agents are frequently used. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine under milder, neutral conditions. libretexts.org This is particularly crucial in the synthesis of complex molecules like peptides where racemization can occur under acidic or basic conditions. masterorganicchemistry.com Other activating agents used in industrial processes include thionyl chloride and n-propylphosphonic acid anhydride (B1165640) (T3P). ucl.ac.uk

Table 1: Overview of Classical Amide Bond Formation Strategies

| Method | Reactants | Key Features | Typical Conditions |

| Acyl Chloride Method | Acyl Chloride + Amine/Ammonia | High reactivity, often exothermic. | Often cooled, may use a base to neutralize HCl byproduct. |

| Acid Anhydride Method | Acid Anhydride + Amine/Ammonia | Good leaving group (carboxylate). masterorganicchemistry.com | Milder conditions than direct condensation. masterorganicchemistry.com |

| Direct Condensation | Carboxylic Acid + Amine/Ammonia | Involves elimination of water; poor leaving group (HO⁻). masterorganicchemistry.com | High temperatures (pyrolysis). masterorganicchemistry.com |

| Coupling Agent Method | Carboxylic Acid + Amine + Coupling Agent | Activates the carboxylic acid for milder reaction conditions. libretexts.org | Use of agents like DCC, EDCI, HATU at or near room temperature. ucl.ac.uk |

The introduction of halogens onto an aromatic ring is a fundamental transformation in organic synthesis. The classical method is electrophilic aromatic substitution. wikipedia.org For halogens like chlorine and bromine, the reaction with a typical benzene (B151609) derivative requires a Lewis acid catalyst, such as ferric halides (FeX₃) or aluminum halides (AlX₃). libretexts.orgmt.com The catalyst polarizes the halogen-halogen bond, increasing the electrophilicity of the halogen atom and enabling it to be attacked by the electron-rich aromatic ring, forming a temporary intermediate known as an arenium ion. wikipedia.orglibretexts.org The subsequent loss of a proton restores the ring's aromaticity. The reactivity of halogens follows the order: fluorine > chlorine > bromine > iodine. mt.com Fluorine is so reactive it often doesn't require a catalyst, while iodination may require an oxidizing agent to generate the electrophilic iodine species. wikipedia.orgmt.com

The selectivity of these classical methods can sometimes be poor, leading to mixtures of regioisomers. manchester.ac.uk More recent synthetic strategies aim to improve selectivity. These can involve using directing groups to control the position of halogenation or exploiting subtle differences in the acidity of C-H bonds. manchester.ac.uk A significant evolution in halogenation is the use of halogenase enzymes. manchester.ac.uk These biocatalysts, derived from natural metabolic pathways, can introduce halogens onto a wide range of substrates with high regioselectivity under mild, aqueous conditions at ambient temperatures. manchester.ac.uk Flavin-dependent halogenases and Fe(II)/α-ketoglutarate-dependent halogenases are two examples of these enzymes that offer a greener and more selective alternative to traditional chemical methods. researchgate.net

Optimized Synthetic Protocols for 4-bromo-N-(2,6-dichlorophenyl)benzamide

The direct precursors for the synthesis of 4-bromo-N-(2,6-dichlorophenyl)benzamide are 4-bromobenzoyl chloride and 2,6-dichloroaniline (B118687).

4-Bromobenzoyl Chloride: This acyl chloride is typically not purchased directly but synthesized from the corresponding carboxylic acid. A common laboratory preparation involves reacting 4-bromobenzoic acid with a chlorinating agent.

One method involves heating a mixture of 4-bromobenzoic acid and thionyl chloride (SOCl₂) in a solvent like dichloromethane, often with a few drops of N,N-dimethylformamide (DMF) as a catalyst.

An alternative procedure uses phosphorus pentachloride (PCl₅), where it is warmed with p-bromobenzoic acid until the reaction ceases, followed by distillation under reduced pressure to yield the product.

2,6-Dichloroaniline: This substituted aniline (B41778) is a key intermediate for various pharmaceuticals and can be prepared through several routes. wikipedia.orgguidechem.com

A common industrial method is the hydrogenation of 2,6-dichloronitrobenzene. wikipedia.org

A laboratory-scale synthesis starts from sulfanilamide, which undergoes chlorination followed by desulfonation with boiling sulfuric acid and subsequent purification by steam distillation. wikipedia.orgorgsyn.org

Another approach begins with aniline, which is chlorinated to 2,4,6-trichloroaniline, followed by a series of reactions including acetylation, reductive dehalogenation, and hydrolysis to yield the final product. google.com

Table 2: Synthetic Protocols for Key Precursors

| Precursor | Starting Material | Reagents | Key Conditions | Reference(s) |

| 4-Bromobenzoyl Chloride | 4-Bromobenzoic Acid | Thionyl Chloride, DMF | Reflux in Dichloromethane | |

| 4-Bromobenzoic Acid | Phosphorus Pentachloride | Warming on a steam bath | ||

| 2,6-Dichloroaniline | 2,6-Dichloronitrobenzene | H₂ | Hydrogenation | wikipedia.org |

| Sulfanilamide | 1. Chlorinating Agent2. H₂SO₄ | 1. Chlorination2. Boiling, then steam distillation | wikipedia.orgorgsyn.org | |

| Aniline | 1. HCl, H₂O₂2. Acetic Anhydride3. H₂, Catalyst4. Alkali Solution | Multi-step process involving chlorination, acetylation, reduction, and hydrolysis | google.com |

The formation of 4-bromo-N-(2,6-dichlorophenyl)benzamide proceeds via a nucleophilic acyl substitution reaction between 4-bromobenzoyl chloride and 2,6-dichloroaniline. The nitrogen atom of the 2,6-dichloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-bromobenzoyl chloride. This forms a tetrahedral intermediate which then eliminates a chloride ion to generate the stable amide product.

Optimization of this condensation reaction involves several factors to ensure a clean, high-yielding process. ucl.ac.uk

Solvent: The choice of solvent is crucial. Aprotic solvents such as acetonitrile (B52724), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are often suitable. researchgate.netnih.gov For a similar synthesis of 4-bromo-N-(2-nitrophenyl)benzamide, acetonitrile was used. nih.gov

Temperature: The reaction rate is temperature-dependent. The synthesis of the related nitro-analogue was conducted at reflux in acetonitrile for one hour. nih.gov Optimization studies for other condensations show that temperatures can range from room temperature to 80-120 °C, sometimes utilizing microwave assistance to shorten reaction times. researchgate.netmdpi.com

Stoichiometry and Base: The reaction typically uses equimolar amounts of the acyl chloride and the amine. nih.gov An acid scavenger, such as a non-nucleophilic tertiary amine (e.g., triethylamine (B128534) or pyridine) or an inorganic base, is often added to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

Mechanistically, the presence of two chlorine atoms ortho to the amino group in 2,6-dichloroaniline sterically hinders the nitrogen atom and reduces its nucleophilicity through inductive electron withdrawal. This may necessitate slightly more forcing reaction conditions (e.g., elevated temperature or longer reaction times) compared to the condensation with an unhindered aniline.

Achieving high purity of the final product, 4-bromo-N-(2,6-dichlorophenyl)benzamide, is critical for its subsequent use. Following the condensation reaction, a series of work-up and purification steps are employed.

Initial Work-up: The reaction mixture is typically cooled and may be quenched by adding water. nih.gov The crude product, being a solid, can then be collected by filtration. The solid is often washed with water to remove any water-soluble salts (like the hydrochloride salt of the base used) and then with a non-polar organic solvent like hexane (B92381) to remove unreacted, less polar starting materials.

Recrystallization: This is the most common method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a suitable hot solvent or solvent mixture. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical and is determined empirically.

Chromatography: For achieving very high purity or for separating the product from closely related impurities, flash column chromatography is a powerful technique. The crude mixture is passed through a column of silica (B1680970) gel or alumina, using a suitable eluent system to separate the components based on their differential adsorption to the stationary phase. rsc.org

The purity of the final isolated product is typically confirmed through analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). nanobioletters.com

Chemical Reactivity and Derivatization Studies

The reactivity of 4-bromo-N-(2,6-dichlorophenyl)benzamide is primarily centered around three key areas: the carbon-bromine bond on the benzoyl ring, the amide linkage, and the chloro-substituted phenyl ring. Each of these sites offers unique opportunities for chemical modification.

Transformations at the Bromine Substituent (e.g., Cross-Coupling Reactions)

The presence of a bromine atom on the aromatic ring makes 4-bromo-N-(2,6-dichlorophenyl)benzamide an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com This reaction is highly efficient for creating biaryl structures. For 4-bromo-N-(2,6-dichlorophenyl)benzamide, this transformation would involve the substitution of the bromine atom with a new aryl or vinyl group.

A general scheme for the Suzuki-Miyaura coupling of 4-bromo-N-(2,6-dichlorophenyl)benzamide is presented below:

Scheme 1: General Suzuki-Miyaura coupling reaction of 4-bromo-N-(2,6-dichlorophenyl)benzamide.

Research on similar 4-bromobenzamide (B181206) scaffolds has demonstrated the feasibility and robustness of this reaction. The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields of the desired biaryl product. researchgate.netnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 60-95 | mdpi.com |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 90 | 75-90 | libretexts.org |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 110 | 70-88 | researchgate.net |

Heck Coupling:

The Heck reaction provides a method for the arylation of alkenes. In this reaction, the bromine atom of 4-bromo-N-(2,6-dichlorophenyl)benzamide can be replaced by a substituted vinyl group, leading to the formation of a new carbon-carbon double bond. nih.govresearchgate.net The reaction is typically catalyzed by a palladium complex and requires a base.

A general representation of the Heck coupling reaction is as follows:

Scheme 2: General Heck coupling reaction of 4-bromo-N-(2,6-dichlorophenyl)benzamide.

The efficiency of the Heck reaction is influenced by factors such as the nature of the palladium catalyst, the ligand, the base, and the reaction temperature. nih.gov

Table 2: Typical Conditions for Heck Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile | 100 | 60-85 | nih.gov |

| PdCl₂ | None | NaOAc | DMF | 140 | 50-80 | researchgate.net |

| Pd/C | None | K₂CO₃ | H₂O/DMF | 80 | 70-90 | nih.gov |

Modifications and Functionalization of the Amide Moiety

The amide bond in 4-bromo-N-(2,6-dichlorophenyl)benzamide is a robust functional group, but it can undergo transformations under specific reaction conditions. The steric hindrance imposed by the two ortho-chloro substituents on the N-phenyl ring significantly influences the reactivity of the amide moiety.

Hydrolysis:

Amide hydrolysis, which cleaves the amide bond to yield a carboxylic acid and an amine, can be achieved under either acidic or basic conditions, typically requiring elevated temperatures. libretexts.orgkhanacademy.org For 4-bromo-N-(2,6-dichlorophenyl)benzamide, hydrolysis would result in 4-bromobenzoic acid and 2,6-dichloroaniline. However, the steric bulk of the 2,6-dichlorophenyl group can make this transformation challenging compared to less substituted amides. arkat-usa.org

Reduction:

The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the benzamide (B126) into a secondary amine, specifically 4-bromo-N-(2,6-dichlorobenzyl)amine. The conditions for amide reduction are generally harsh and may affect other functional groups in the molecule if not performed with selectivity.

Reactivity of Dichlorophenyl Substituents

The chlorine atoms on the 2,6-dichlorophenyl ring are generally unreactive towards nucleophilic aromatic substitution (SNA_r). wikipedia.orgyoutube.com This is due to a combination of steric hindrance from the bulky amide group and the ortho-positioning of the chloro substituents, which does not allow for effective stabilization of the Meisenheimer complex intermediate that is crucial for the SNA_r mechanism. wikipedia.org

For a nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups in the ortho and/or para positions to the leaving group. wikipedia.orgyoutube.com In the case of the 2,6-dichlorophenyl moiety in the target compound, the amide group is not sufficiently activating to facilitate the displacement of the chlorine atoms under standard nucleophilic substitution conditions. Studies on related N-(2,6-dichlorophenyl) amides have highlighted the significant steric clash that prevents the planarity required for efficient electronic communication and subsequent reaction. nih.govnih.gov Therefore, the dichlorophenyl ring is generally considered a stable part of the molecule under most conditions that target the other functional groups.

Advanced Structural Elucidation and Solid State Characteristics

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction study would be the definitive method to unlock the detailed structural information of 4-bromo-N-(2,6-dichlorophenyl)benzamide. This technique would allow for the precise measurement of atomic coordinates, from which all other geometric and packing parameters can be derived.

Molecular Conformation and Geometrical Parameters in the Solid State

The core of the analysis would be the determination of the molecule's conformation. Key parameters of interest would include the dihedral angle between the 4-bromophenyl ring and the 2,6-dichlorophenyl ring, as well as the planarity of the central benzamide (B126) linkage. In related benzanilide (B160483) structures, a significant twist between the aromatic rings is common due to steric hindrance, particularly with bulky ortho-substituents like the chlorine atoms in the N-phenyl ring. For instance, in the analogous compound N-(2,6-dichlorophenyl)-4-methylbenzamide, the two aromatic rings are nearly orthogonal, with a dihedral angle of 79.7(1)°. A similar conformation could be anticipated for 4-bromo-N-(2,6-dichlorophenyl)benzamide.

A data table summarizing key bond lengths and angles within the molecule would be generated from the crystallographic data.

Interactive Table: Hypothetical Geometrical Parameters for 4-bromo-N-(2,6-dichlorophenyl)benzamide (Note: The following data is illustrative and awaits experimental confirmation.)

| Parameter | Value |

| Dihedral Angle (Bromophenyl/Dichlorophenyl) | e.g., ~80° |

| C-Br Bond Length | e.g., ~1.90 Å |

| C-Cl Bond Lengths | e.g., ~1.74 Å |

| C=O Bond Length | e.g., ~1.23 Å |

| N-C (amide) Bond Length | e.g., ~1.35 Å |

Analysis of Crystal Packing and Supramolecular Assembly

Understanding how individual molecules arrange themselves in the crystal lattice is fundamental to predicting the material's properties. The analysis would focus on identifying the key intermolecular interactions that drive the formation of the three-dimensional supramolecular structure.

Exploration of Halogen-Halogen and Halogen-π Interactions

The presence of bromine and chlorine atoms in the structure makes it a prime candidate for halogen bonding. The analysis would search for short contacts between halogen atoms (e.g., Br···Cl, Cl···Cl) and between a halogen atom and the π-system of an aromatic ring (halogen-π interactions). These directional interactions can be highly influential in dictating the crystal packing.

Assessment of Aromatic π-π Stacking Interactions

The potential for π-π stacking between the electron-rich and electron-deficient aromatic rings would be another key area of investigation. The analysis would calculate parameters such as the centroid-to-centroid distance and the slip angle between adjacent rings to determine the presence and nature of any stacking interactions.

Polymorphism and Crystallization Engineering

Polymorphism, the ability of a compound to crystallize in multiple forms with different crystal structures, is a critical aspect of solid-state chemistry. To date, no studies on the polymorphism of 4-bromo-N-(2,6-dichlorophenyl)benzamide have been reported. A systematic screening of crystallization conditions (e.g., different solvents, temperatures, and crystallization rates) would be necessary to explore the potential existence of different polymorphs. Each new polymorph would require its own full single-crystal X-ray diffraction analysis to characterize its unique structure and packing motifs.

Identification and Characterization of Polymorphic Forms

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a crucial area of study for benzamide derivatives. While specific studies on the polymorphic forms of 4-bromo-N-(2,6-dichlorophenyl)benzamide are not extensively documented in publicly available literature, the existence of polymorphism in analogous compounds is well-established. For instance, a study on N-(4-Bromophenyl)acetamide identified a new monoclinic polymorph in the space group P21/c, distinct from the previously reported orthorhombic form. researchgate.net This highlights the propensity of halogenated phenyl amides to exhibit polymorphism.

The characterization of different polymorphic forms typically involves techniques such as single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy. These methods allow for the determination of the crystal system, space group, unit cell dimensions, and intermolecular interactions that define a specific polymorph. For example, the crystal structure of 4-bromo-N-(2-nitrophenyl)benzamide was determined to be triclinic, with two molecules in the asymmetric unit, showcasing Br···Br halogen interactions. researchgate.net

A crystal structure of a related compound, (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl) (morpholino)methanone, has been reported with a monoclinic crystal system and space group P21/c. researchgate.net This provides some insight into the potential crystal packing of the 4-bromo-2,6-dichlorophenyl moiety.

Strategies for Controlled Crystallization and Polymorph Selection

The controlled crystallization of a specific polymorph is a significant challenge in materials science and pharmaceutical development. Strategies often involve manipulating various parameters that influence nucleation and crystal growth. These can include:

Solvent Selection: The polarity, hydrogen-bonding capability, and viscosity of the solvent can significantly impact which polymorphic form crystallizes. For example, the crystallization of different polymorphs of N-[(1S)-1-phenylethyl]benzamide was achieved by using different solvents and solvent mixtures, such as acetonitrile (B52724) versus ethanol-water. nih.gov

Temperature and Cooling Rate: Controlling the temperature and the rate of cooling during crystallization can favor the formation of either a thermodynamically stable or a metastable polymorph.

Supersaturation: The level of supersaturation of the solution from which the crystals are grown is another critical factor.

Additives and Impurities: The presence of small amounts of additives or impurities can inhibit the growth of certain polymorphs while promoting others.

Systematic polymorph screening, often employing high-throughput crystallization techniques, is essential to identify and selectively produce different polymorphic forms of a compound like 4-bromo-N-(2,6-dichlorophenyl)benzamide.

Comparative Structural Analysis with Analogous Benzamide Derivatives

Analyzing the crystal structures of analogous benzamide derivatives provides valuable insights into the structural features of 4-bromo-N-(2,6-dichlorophenyl)benzamide.

Influence of Halogen Position and Type on Molecular Conformation

The position and type of halogen substituent on the phenyl rings of benzamide derivatives have a profound effect on their molecular conformation and crystal packing.

Studies on fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers have shown that the position of the fluorine atom can activate or deactivate inter-peptide N-H···O hydrogen bonds, leading to different supramolecular assemblies. mdpi.comresearchgate.net For instance, the ortho- and meta-isomers form parallel sheets, while the para-isomer's structure is defined by activated N-H···O bonds. mdpi.com

In a series of 1-benzoyl-3-(halogenophenyl)thioureas, the type of halogen (bromo or iodo) and its position influenced the molecular conformation and the nature of intermolecular interactions, which included hydrogen bonds, π-π stacking, and halogen-specific interactions like X···O (X = I or Br). nih.gov

The dihedral angle between the two aromatic rings is a key conformational parameter. In N-(2,6-dichlorophenyl)-4-methylbenzamide, the two rings are nearly orthogonal, with a dihedral angle of 79.7 (1)°. nih.gov A similar twisted conformation is observed in 4-bromo-N-phenylbenzamide, where the dihedral angle is 58.63 (9)°. nih.govnih.gov This twisting is a common feature in N-aryl amides and is influenced by the steric hindrance imposed by the substituents on the phenyl rings.

The presence of different halogens can also lead to distinct intermolecular interactions. For example, a study on methoxyphenylbenzamide isomers revealed the presence of Br-Br halogen bonds which played a crucial role in the crystal growth. nih.govjst.go.jp

Analysis of Isostructurality and Structural Homology within Benzamide Series

Isostructurality, where different compounds crystallize in the same or very similar crystal structures, is a phenomenon observed in benzamide series. A study on 2-((2,6-dichlorophenyl)amino)benzoic acid, an analog of the title compound, found that one of its polymorphs is isostructural with a polymorph of 2-((2,6-dimethylphenyl)amino)benzoic acid. rsc.org This suggests that the substitution of two methyl groups with two chlorine atoms does not necessarily lead to a different packing arrangement.

The analysis of isostructurality can be a powerful tool in crystal engineering, allowing for the prediction and design of crystal structures with desired properties. The study of halogenated bis(amido)alkanes showed that iodo- and bromo-derivatives consistently formed β-sheets, while chloro- and fluoro-derivatives showed more variability, sometimes preferring C–H···F hydrogen bonds over F···F contacts. researchgate.net This indicates that while isostructurality can occur, the specific nature of the halogen still plays a significant role in determining the final crystal packing.

The following table summarizes crystallographic data for some related benzamide derivatives, illustrating the variations in crystal structures within this class of compounds.

| Compound Name | Formula | Crystal System | Space Group | Reference |

| (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl) (morpholino)methanone | C₁₇H₁₅BrCl₂N₂O₂ | Monoclinic | P2₁/c | researchgate.net |

| 4-Bromo-N-(2-nitrophenyl)benzamide | C₁₃H₉BrN₂O₃ | Triclinic | P1 | researchgate.net |

| N-(2,6-Dichlorophenyl)-4-methylbenzamide | C₁₄H₁₁Cl₂NO | Tetragonal | I4₁/a | nih.gov |

| 4-Bromo-N-(2-hydroxyphenyl)benzamide | C₁₃H₁₀BrNO₂ | Monoclinic | P2₁/c | nih.gov |

| 4-Bromo-N-phenylbenzamide | C₁₃H₁₀BrNO | Monoclinic | P2₁/c | nih.gov |

| N-(4-Bromophenyl)acetamide (polymorph) | C₈H₈BrNO | Monoclinic | P2₁/c | researchgate.net |

This comparative approach, leveraging data from structurally related compounds, is essential for building a comprehensive understanding of the solid-state characteristics of 4-bromo-N-(2,6-dichlorophenyl)benzamide, even in the absence of extensive direct studies on the compound itself.

Comprehensive Spectroscopic Characterization and Interpretation

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a crucial analytical tool for verifying the molecular weight and elucidating the structural components of 4-bromo-N-(2,6-dichlorophenyl)benzamide through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is essential for the unambiguous determination of the elemental composition of 4-bromo-N-(2,6-dichlorophenyl)benzamide. It provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl) gives rise to a distinctive isotopic pattern for the molecular ion peak.

The theoretical monoisotopic mass of the most abundant isotopic combination of the protonated molecule, [C₁₃H₉BrCl₂NO]⁺, can be precisely calculated. An experimental HRMS measurement yielding an m/z value that closely matches this theoretical mass with high accuracy (typically within a few parts per million) would confirm the molecular formula C₁₃H₈BrCl₂NO. This level of precision is critical for distinguishing the target compound from other potential structures with the same nominal mass.

Fragment Ion Analysis for Structural Pathways

Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the molecular ion, providing evidence for the connectivity of the atoms within the molecule. The fragmentation of 4-bromo-N-(2,6-dichlorophenyl)benzamide is anticipated to proceed primarily through the cleavage of its most labile bond, the amide C-N bond.

Upon fragmentation, two major pathways are expected, resulting from the cleavage of this central amide linkage:

Formation of the 4-bromobenzoyl cation: This pathway involves the generation of a fragment corresponding to the [C₇H₄BrO]⁺ ion. This fragment would exhibit the characteristic isotopic pattern of a single bromine atom.

Formation of the 2,6-dichloroaniline (B118687) cation: The alternative fragmentation would produce a cation derived from 2,6-dichloroaniline, [C₆H₄Cl₂N]⁺, which would show an isotopic pattern indicative of two chlorine atoms.

Further fragmentation of the 4-bromobenzoyl cation can occur through the loss of a neutral carbon monoxide (CO) molecule, leading to the formation of the 4-bromophenyl cation, [C₆H₄Br]⁺. The analysis of these characteristic fragment ions and their relative abundances provides a structural fingerprint of the molecule, confirming the presence and connectivity of the 4-bromobenzoyl and 2,6-dichlorophenyl moieties.

A proposed fragmentation pathway is detailed in the table below:

| m/z (Isotopes) | Ion Structure | Formation Pathway |

| 343.89 / 345.89 / 347.88 | [C₁₃H₈BrCl₂NO]⁺ | Molecular Ion |

| 182.95 / 184.95 | [C₇H₄BrO]⁺ | Cleavage of the amide C-N bond |

| 160.97 / 162.97 | [C₆H₄Cl₂N]⁺ | Cleavage of the amide C-N bond |

| 154.96 / 156.96 | [C₆H₄Br]⁺ | Loss of CO from the [C₇H₄BrO]⁺ fragment |

Note: The m/z values are based on the most abundant isotopes (⁷⁹Br, ³⁵Cl) and represent the theoretical monoisotopic masses of the fragments.

Computational Chemistry and Theoretical Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is the preferred method for investigating the properties of medium-sized organic molecules like 4-bromo-N-(2,6-dichlorophenyl)benzamide.

A fundamental step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 4-bromo-N-(2,6-dichlorophenyl)benzamide, this would involve calculating bond lengths, bond angles, and dihedral angles.

A thorough analysis would also involve mapping the conformational energy landscape by systematically rotating key bonds to identify different local energy minima (conformers) and the energy barriers between them.

Table 1: Predicted Key Geometric Parameters for 4-bromo-N-(2,6-dichlorophenyl)benzamide (Illustrative) (Note: This table is illustrative as specific published data is unavailable. The values are based on typical bond lengths and angles for similar structures.)

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C=O Bond Length | ~1.23 Å |

| C-N (amide) Bond Length | ~1.35 Å |

| Dihedral Angle (Ring 1 - Amide) | 20-30° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.

For 4-bromo-N-(2,6-dichlorophenyl)benzamide, the HOMO would likely be localized on the electron-rich bromophenyl ring, while the LUMO might be distributed over the dichlorophenyl ring and the carbonyl group. The precise energies and distributions would be determined by DFT calculations.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps in predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For the title compound, the oxygen atom of the carbonyl group would be a region of high negative potential, making it a prime site for hydrogen bonding and electrophilic interactions. The hydrogen atom of the amide group would exhibit a positive potential.

DFT calculations can predict spectroscopic data, which can then be compared with experimental results for validation of the computational model.

Vibrational Frequencies: Theoretical calculations of infrared (IR) and Raman spectra can help in the assignment of experimental vibrational modes. For the title compound, characteristic peaks would include the N-H stretching, C=O stretching, and C-Br and C-Cl stretching frequencies. In a related compound, N-(3-bromophenyl)-2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide, the N-H stretch is observed around 3502 cm⁻¹ and the C=O stretch at 1614 cm⁻¹. nih.gov

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. These theoretical values can aid in the interpretation of experimental NMR spectra.

Non-Linear Optical (NLO) Properties Prediction and Evaluation

Molecules with significant charge asymmetry and delocalized π-electron systems can exhibit non-linear optical (NLO) properties. These materials have applications in optoelectronics. Computational methods can predict NLO properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high β value is indicative of significant NLO activity. The presence of donor (bromophenyl) and acceptor-like (dichlorophenyl) moieties connected by a π-conjugated system in 4-bromo-N-(2,6-dichlorophenyl)benzamide suggests it could possess NLO properties, the magnitude of which would be quantifiable through theoretical calculations.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 4-bromo-N-(2,6-dichlorophenyl)benzamide |

| N-(2,6-dichlorophenyl)-4-methylbenzamide |

| 4-bromo-N-phenylbenzamide |

Crystal Structure Prediction (CSP) Methodologies

Crystal Structure Prediction (CSP) comprises a set of computational methods that aim to identify the most stable crystal packing arrangements, or polymorphs, of a molecule from its chemical diagram alone. This is achieved by generating a multitude of plausible crystal structures and ranking them based on their calculated lattice energies.

While a specific CSP study for 4-bromo-N-(2,6-dichlorophenyl)benzamide is not publicly documented, the methodologies applied to similar benzamide (B126) derivatives illustrate the potential for identifying its hypothetical polymorphs. CSP methods have been successfully used to explore the polymorphic landscapes of related molecules like benzamide itself. acs.org These studies often involve an initial search for crystal packing using software that can handle molecular flexibility, followed by more accurate energy calculations using density functional theory (DFT) with corrections for dispersion forces (DFT-D). acs.org

For a molecule like 4-bromo-N-(2,6-dichlorophenyl)benzamide, a CSP study would involve exploring the conformational space of the molecule, particularly the torsion angles between the two phenyl rings and the central amide group. The significant steric hindrance from the two chlorine atoms in the 2,6-positions of the aniline (B41778) ring heavily influences the preferred conformation. The two aromatic rings are expected to be nearly orthogonal to each other, a feature observed in the crystal structure of the closely related N-(2,6-dichlorophenyl)-4-methylbenzamide, where the dihedral angle is 79.7(1)°. nih.govresearchgate.net CSP would systematically explore different packing motifs, such as the common N-H···O hydrogen-bonded chains or dimers, and rank the resulting hypothetical structures by their thermodynamic stability. This can reveal a landscape of potential polymorphs that may be accessible under different crystallization conditions.

A crucial step in validating CSP methodologies is the comparison of the predicted crystal structures with those determined experimentally through X-ray diffraction. For benzamide and its derivatives, CSP has been shown to successfully identify the experimentally observed polymorphs as being among the most stable predicted structures. acs.org For instance, in studies of benzamide, the known experimental forms were found within a small energy window above the predicted global minimum lattice energy. acs.org

In the case of 4-bromo-N-(2,6-dichlorophenyl)benzamide, should an experimental crystal structure be determined, it would serve as a benchmark for any CSP study. The comparison would involve an analysis of unit cell parameters, space group symmetry, and the root-mean-square deviation of atomic positions. A successful prediction would not only match the experimental structure closely but also provide a rationale for its stability relative to other hypothetical polymorphs. The conformation of the molecule, particularly the planarity of the amide core relative to the benzoyl ring and the twist of the dichlorophenyl ring, would be key points of comparison. In N-(2,6-dichlorophenyl)-4-methylbenzamide, the central amide core is nearly coplanar with the benzoyl ring. nih.govresearchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformations in different environments and the nature of the forces between them.

MD simulations can model the behavior of 4-bromo-N-(2,6-dichlorophenyl)benzamide in the solution phase, which is crucial for understanding its behavior during synthesis, crystallization, or in biological systems. The Automated Topology Builder (ATB) and Repository provides a platform for generating molecular force fields necessary for such simulations, although specific pre-calculated topologies for this exact compound are not always available. uq.edu.au

A simulation would typically involve placing a model of the molecule in a box of solvent molecules and calculating the forces between all atoms over a series of small time steps. This would reveal the conformational flexibility of the molecule in solution. Key dynamic features would include the rotation around the C-N amide bond and the torsional motions of the phenyl rings. These simulations can predict the most probable solution-phase conformations and the energy barriers between them, providing a more complete picture than static crystal structures.

Table 1: Representative Intermolecular Interaction Energies in Halogenated Benzamides

| Interaction Type | Molecule Pair Motif | Typical Energy Range (kJ/mol) | Nature of Force |

| Hydrogen Bond | N-H···O | -20 to -30 | Primarily Electrostatic |

| Halogen Bond | C-Br···O | -10 to -15 | Electrostatic/Dispersive |

| π-π Stacking | Phenyl···Phenyl | -10 to -20 | Primarily Dispersive |

| C-H···π | C-H···Phenyl | -5 to -15 | Dispersive/Electrostatic |

| Halogen···Halogen | Br···Cl / Cl···Cl | -5 to -10 | Electrostatic/Dispersive |

Note: The energy values presented are illustrative and based on computational studies of structurally related benzamides. ias.ac.in The actual values for 4-bromo-N-(2,6-dichlorophenyl)benzamide would require a specific computational analysis.

This quantitative approach allows for a detailed understanding of which forces are most influential in dictating the crystal packing, providing a rationale for the observed solid-state structure and its physical properties.

Conclusion and Future Research Directions

Synthesis of Key Research Findings for 4-bromo-N-(2,6-dichlorophenyl)benzamide

While specific research exclusively detailing the synthesis and full characterization of 4-bromo-N-(2,6-dichlorophenyl)benzamide is not extensively documented in publicly available literature, its synthesis can be inferred from standard and well-established amidation reactions. The most probable synthetic route involves the coupling of 4-bromobenzoyl chloride with 2,6-dichloroaniline (B118687). This reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, is a common and efficient method for forming amide bonds.

The structural characteristics of similar compounds have been elucidated through various spectroscopic and crystallographic techniques. For instance, the crystal structure of N-(2,6-dichlorophenyl)-4-methylbenzamide reveals that the two aromatic rings are nearly orthogonal to each other. nih.gov This significant dihedral angle is attributed to the steric hindrance imposed by the ortho-chloro substituents on the aniline (B41778) ring. nih.gov It is highly probable that 4-bromo-N-(2,6-dichlorophenyl)benzamide adopts a similar twisted conformation.

The presence of bromine and chlorine atoms in the molecule significantly influences its electronic properties and potential for intermolecular interactions. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic center, is a key consideration in the crystal packing and molecular recognition properties of such compounds. In the crystal structure of the related compound 4-bromo-N-(2-nitrophenyl)benzamide, halogen-halogen interactions are observed, influencing the molecular packing. researchgate.net

Benzamide (B126) derivatives, as a class, are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nanobioletters.com The incorporation of halogen atoms can enhance these activities by modifying the lipophilicity, metabolic stability, and binding affinity of the molecule to biological targets. nanobioletters.com While the specific biological profile of 4-bromo-N-(2,6-dichlorophenyl)benzamide has not been extensively reported, its structural similarity to other biologically active halogenated benzamides suggests its potential for pharmacological applications.

Below is a table summarizing the key physicochemical properties of 4-bromo-N-(2,6-dichlorophenyl)benzamide, compiled from available data sources.

Table 1: Physicochemical Properties of 4-bromo-N-(2,6-dichlorophenyl)benzamide

| Property | Value |

| Molecular Formula | C₁₃H₈BrCl₂NO |

| Molecular Weight | 345.02 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in organic solvents |

Broader Implications for the Design of Halogenated Organic Compounds

The study of 4-bromo-N-(2,6-dichlorophenyl)benzamide and its analogs provides valuable insights into the design of halogenated organic compounds with tailored properties. The strategic incorporation of halogen atoms is a powerful tool in medicinal chemistry and materials science.

Key implications include:

Modulation of Physicochemical Properties: Halogenation can fine-tune properties such as lipophilicity (logP), which affects a molecule's ability to cross biological membranes, and electronic character, which influences reactivity and intermolecular interactions.

Enhancement of Biological Activity: Halogen atoms can participate in halogen bonding with biological macromolecules like proteins and nucleic acids, leading to enhanced binding affinity and selectivity. This is a crucial consideration in the rational design of potent enzyme inhibitors and receptor ligands.

Control of Molecular Conformation: As seen in related structures, bulky halogen atoms in ortho positions can enforce a twisted conformation, which can be critical for fitting into specific binding pockets of biological targets or for controlling the packing of molecules in solid-state materials.

Metabolic Stability: The introduction of halogens can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

The structure-activity relationship (SAR) studies of various halogenated benzamides have demonstrated that the type, number, and position of halogen substituents can dramatically influence their biological effects. nih.gov For example, in a series of benzamide derivatives, the presence and location of a dimethylamine (B145610) side chain significantly impacted their acetylcholinesterase inhibitory activity and selectivity. nih.gov This highlights the importance of precise structural modifications in optimizing the pharmacological profile of a compound.

Proposed Future Research Avenues and Methodological Advancements

The limited specific data on 4-bromo-N-(2,6-dichlorophenyl)benzamide presents numerous opportunities for future investigation. A systematic exploration of this compound could yield valuable scientific knowledge and potential applications.

Proposed future research avenues include:

Detailed Synthesis and Characterization: A comprehensive study detailing the optimized synthesis of 4-bromo-N-(2,6-dichlorophenyl)benzamide, along with its full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), would provide a foundational dataset for further research.

Single-Crystal X-ray Diffraction Analysis: Determining the precise three-dimensional structure of the compound through single-crystal X-ray diffraction would confirm its molecular conformation and provide insights into its crystal packing and intermolecular interactions, including the potential for halogen bonding.

Pharmacological Screening: A broad-based pharmacological screening of 4-bromo-N-(2,6-dichlorophenyl)benzamide against a panel of biological targets, such as kinases, proteases, and various receptors, could uncover novel therapeutic applications. Given the known activities of related benzamides, particular attention could be paid to its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Computational Modeling and SAR Studies: In conjunction with experimental work, computational studies, including molecular docking and quantum chemical calculations, could be employed to predict the binding modes of 4-bromo-N-(2,6-dichlorophenyl)benzamide with various biological targets. This would facilitate the rational design of more potent and selective analogs.

Methodological advancements that could be leveraged in future research include:

High-Throughput Synthesis and Screening: The use of automated synthesis platforms and high-throughput screening techniques could accelerate the discovery of novel biological activities for this compound and its derivatives.

Advanced Spectroscopic Techniques: The application of advanced NMR techniques, such as 2D NMR, could provide more detailed structural information in solution.

Cryo-Electron Microscopy (Cryo-EM): For investigating the interaction of this compound with large protein complexes, cryo-EM could provide high-resolution structural data.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-N-(2,6-dichlorophenyl)benzamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via amide coupling between 4-bromobenzoic acid and 2,6-dichloroaniline using thionyl chloride (SOCl₂) as an activating agent. Key steps include slow warming to expel HCl and hydrolysis of excess SOCl₂ under ice-cold conditions . Yield optimization requires controlling stoichiometry (1:1 molar ratio of acid to aniline) and reaction time (6–8 hours at reflux). Purification via recrystallization from ethanol/water mixtures is recommended.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for bromo and dichloro substituents).

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., monoclinic space group, ) reveals trans conformation of the amide group and dihedral angles between aromatic rings (e.g., 58.3° between benzoyl and aniline rings) .

- 35Cl NQR : Detects electronic environments of chlorine atoms; note that N-(2,6-dichlorophenyl)benzamide derivatives typically exhibit two distinct 35Cl frequencies due to asymmetric environments .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., dihedral angle variations) be resolved?

- Methodological Answer : Variations in dihedral angles (e.g., 14.3° vs. 44.4° for amide-group orientations) arise from intermolecular interactions like N–H⋯O hydrogen bonds and π-stacking. Use high-resolution data (≤ 0.8 Å) and software suites like SHELXL for refinement . For ambiguous cases, compare with analogs (e.g., N-(3,5-dichlorophenyl)benzamide) to identify trends in substituent effects .

Q. What experimental and computational strategies address discrepancies in 35Cl NQR data for substituted benzamides?

- Methodological Answer : N-(2,6-dichlorophenyl)benzamide lacks two distinct 35Cl NQR frequencies due to symmetry equivalence, unlike analogs with asymmetric chlorine environments . Computational modeling (DFT calculations) can correlate NQR frequencies with electron density distributions. Validate results using crystallographic data to resolve contradictions.

Q. How do hydrogen bonding and π-stacking interactions influence the solid-state properties of this compound?

- Methodological Answer : Infinite chains along the -axis form via N–H⋯O hydrogen bonds (2.89 Å, 168° bond angle). π-Stacking between benzoyl rings (centroid separation: 3.7 Å) enhances thermal stability. Use programs like ORTEP-3 to visualize interactions and quantify their impact on melting points or solubility .

Q. What computational tools are recommended for conformational analysis of the amide group?

- Methodological Answer : The trans conformation of the H–N–C=O moiety is energetically favored. Use molecular dynamics simulations (e.g., GROMACS) to explore rotational barriers, and validate with crystallographic data from the Cambridge Structural Database. Software like WinGX can overlay structures of analogs (e.g., N-(2,3-dichlorophenyl)benzamide) for comparative analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.